N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)
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Overview
Description
N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide is a compound derived from adamantane, a hydrocarbon with a unique cage-like structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide typically involves the reaction of adamantanone with appropriate amines and carboxylic acids. One common method involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst . This reaction yields nitrogen-containing adamantane derivatives with exocyclic double bonds.
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale catalytic processes. For example, the oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants has been explored . Additionally, laser-induced dehydrogenation of adamantane and alkyladamantanes can generate minor amounts of dehydroadamantanes .
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantane-based ketones and alcohols.
Reduction: Reduction reactions can yield adamantane-based amines and hydrocarbons.
Substitution: Substitution reactions, such as halogenation, can introduce functional groups like bromine or chlorine into the adamantane structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Iodine, potassium permanganate (KMnO₄)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Halogenating agents: Bromine (Br₂), chlorine (Cl₂)
Major Products
The major products formed from these reactions include adamantane-based ketones, alcohols, amines, and halogenated derivatives .
Scientific Research Applications
N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, adamantane derivatives have been shown to inhibit viral replication by blocking ion channels .
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: A compound with similar structural features but different reactivity and applications.
Adamantane-based ketones and alcohols: These compounds share the adamantane core but have different functional groups and properties.
Uniqueness
N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide is unique due to its dual adamantane structure, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring robust and durable materials .
Properties
CAS No. |
86583-03-1 |
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Molecular Formula |
C25H38N2O2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
N-[2-(adamantane-1-carbonylamino)propyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H38N2O2/c1-15(27-23(29)25-11-19-5-20(12-25)7-21(6-19)13-25)14-26-22(28)24-8-16-2-17(9-24)4-18(3-16)10-24/h15-21H,2-14H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
UKSZEFOHGSIMLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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